(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Chiral Synthesis Enantiomeric Purity DPP-4 Inhibitors

Procure (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 332061-87-7) for your research needs. This specific (R)-enantiomer in its hydrochloride salt form is essential for synthesizing chiral drug intermediates like Saxagliptin, ensuring correct stereochemistry and solubility. Generic substitution with the (S)-enantiomer or free base is scientifically inadmissible for stereospecific applications. Choose this ≥98% pure building block for reliable, reproducible results.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 332061-87-7
Cat. No. B3424120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
CAS332061-87-7
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
InChIKeyNJAIOCXWQMXNIX-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS 332061-87-7: Procurement & Differentiation Guide


(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 332061-87-7) is a chiral β-amino acid derivative, commonly referred to as 3-Cyano-D-β-homophenylalanine hydrochloride. It is a non-standard amino acid featuring a cyanophenyl group and a β-amino butanoic acid backbone . The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility and facilitates handling in synthetic protocols [1]. Its primary value lies in its utility as a versatile chiral building block in organic synthesis and pharmaceutical research, particularly in the development of peptide analogs and enzyme inhibitors .

Why Generic β-Amino Acid Substitution is Inadmissible for (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride


The critical differentiation of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride lies in its precise stereochemical configuration and salt form. Generic substitution with the (S)-enantiomer (CAS 270065-85-5) or the unprotected free base (CAS 269726-82-1) is scientifically inadmissible for stereospecific applications, such as the synthesis of chiral drug intermediates like Saxagliptin [1]. The (R)-enantiomer's specific spatial arrangement is essential for correct molecular recognition and binding to biological targets (e.g., DPP-4 enzyme). Using the incorrect enantiomer would lead to inactive or potentially harmful isomers, compromising the efficacy and safety profile of the final pharmaceutical product [2]. Furthermore, the hydrochloride salt form offers distinct handling and solubility advantages over the free base, which are critical for reproducible industrial synthesis and analytical method development [3].

Quantitative Differentiation Evidence for (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS 332061-87-7


Chiral Purity and Stereochemical Fidelity: (R)- vs. (S)-Enantiomer

The target compound (R)-enantiomer demonstrates a specific optical rotation of [α]D25 = +26 ± 2º (C=1 in DMF) . This is a critical differentiator from its (S)-enantiomer (CAS 270065-85-5), which would exhibit an equal and opposite rotation (approximately -26º). In the context of synthesizing DPP-4 inhibitors like Saxagliptin, the (R)-configuration is a strict requirement for the intermediate's chiral center to ensure the final drug's correct stereochemistry and biological activity [1].

Chiral Synthesis Enantiomeric Purity DPP-4 Inhibitors

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The hydrochloride salt (CAS 332061-87-7) is specifically formulated to enhance aqueous solubility and improve ease of handling in synthesis protocols [1]. This is a direct advantage over the free base form (CAS 269726-82-1), which is less soluble in water and may require more complex handling or different solvent systems for reactions, such as peptide coupling . While quantitative solubility data is not provided in the sources, the explicit purpose of the salt formation is to address the limited aqueous solubility of the free amino acid.

Aqueous Solubility Salt Selection Synthesis Protocol

High Purity Specification: ≥98% HPLC Purity for Reliable Synthesis

The target compound is consistently offered with a minimum purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical quality metric for pharmaceutical intermediates. In the context of saxagliptin synthesis, a high-purity chiral intermediate is essential to minimize the generation of byproducts and simplify downstream purification, ultimately leading to a higher yield and purity of the final Active Pharmaceutical Ingredient (API) [1].

HPLC Purity Pharmaceutical Intermediates Quality Control

Procurement-Driven Application Scenarios for (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride


Synthesis of Chiral DPP-4 Inhibitor Intermediates (e.g., Saxagliptin)

This compound is a critical chiral building block in the multi-step synthesis of DPP-4 inhibitors, a class of antidiabetic drugs. The (R)-stereochemistry and the cyano group are essential for the correct assembly of the drug's pharmacophore [1]. The high purity (≥98% HPLC) of the hydrochloride salt ensures reliable performance in key synthetic steps, minimizing side reactions and simplifying downstream purification [2].

Development of Novel β-Homophenylalanine-Based Peptide Analogs

Researchers utilize this non-standard amino acid to introduce conformational constraint and unique chemical functionality into peptide chains. The hydrochloride salt form is particularly advantageous for solid-phase peptide synthesis (SPPS) due to its enhanced solubility in common coupling solvents [3]. The cyano group also serves as a latent functional handle for further chemical modification .

Enzyme Inhibition Studies and Receptor Binding Assays

The compound serves as a key structural analog for probing the active sites of enzymes like DPP-4 or for investigating receptor-ligand interactions where a β-amino acid scaffold is required. The defined (R)-stereochemistry is crucial for establishing accurate structure-activity relationships (SAR) and for validating computational models of binding [1].

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